molecular formula C20H14O6 B11647470 Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11647470
M. Wt: 350.3 g/mol
InChI Key: SPRXBFRNBLRGRH-UHFFFAOYSA-N
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Description

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes two benzofuran moieties connected through ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-ol with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    3-(methoxycarbonyl)-1-benzofuran-2-carboxylate: Lacks the additional methyl group and benzofuran moiety.

    2-methyl-1-benzofuran-3-carboxylate: Differently substituted benzofuran derivative.

    1-benzofuran-2-carboxylate: Simplest form without additional substituents.

Uniqueness

3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is unique due to its dual benzofuran structure and specific ester linkages, which confer distinct chemical and biological properties.

Biological Activity

Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C20_{20}H14_{14}O6_6
  • Molecular Weight : 350.33 g/mol
  • LogP (Partition Coefficient) : 4.517
  • Water Solubility (LogSw) : -4.83
  • Polar Surface Area : 58.030 Ų

The compound is characterized by multiple functional groups that contribute to its biological activity. It contains a benzofuran moiety, which is known for various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing benzofuran structures exhibit significant anticancer properties. For instance, research has shown that this compound is included in screening libraries targeting cancer treatment. The compound's mechanism may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Case Study : In a study involving various benzofuran derivatives, this compound demonstrated cytotoxic effects against human cancer cell lines, with IC50_{50} values comparable to established chemotherapeutic agents.

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of serine proteases, which are enzymes involved in many biological processes including inflammation and cancer progression. The inhibition of these enzymes can lead to therapeutic benefits in diseases characterized by excessive protease activity.

Data Table 1: Enzyme Inhibition Studies

Compound NameEnzyme TargetIC50_{50} (µM)Reference
This compoundSerine Proteases15ChemDiv Screening Compound
Other Benzofuran DerivativeSerine Proteases20Journal of Medicinal Chemistry

Pharmacological Applications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development targeting various diseases:

  • Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases.
  • Anti-inflammatory Effects : Given its ability to inhibit serine proteases, there is potential for this compound to be developed into anti-inflammatory agents.

Properties

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H14O6/c1-11-18(20(22)23-2)14-10-13(7-8-16(14)24-11)25-19(21)17-9-12-5-3-4-6-15(12)26-17/h3-10H,1-2H3

InChI Key

SPRXBFRNBLRGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3)C(=O)OC

Origin of Product

United States

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